![molecular formula C17H25BO4 B1408488 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate CAS No. 1883793-85-8](/img/structure/B1408488.png)
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate
説明
“3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate” is a chemical compound that is related to compounds with a boronic acid pinacol ester functional group . These compounds are often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of compounds similar to “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate” often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The molecular structure of compounds like “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate” can be complex. For example, a related compound, Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine (TPA-3BO), is a triphenylamine with a boronic acid pinacol ester on the end of each benzene ring .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in these compounds are ideal for Suzuki cross-coupling reactions to extend the size of the structure . This makes them valuable in the synthesis of larger, more complex molecules.科学的研究の応用
-
Bioelectronic Applications : Hybrid materials that incorporate similar compounds have been developed for use in bioelectronics . These materials combine robust mechanical strength, electrical performance, and biocompatibility . They maintain stable electrochemical performance even under physical stress, making them promising for flexible bioelectronic applications .
-
DNA Recovery : Certain tubes designed for DNA recovery use similar compounds to reduce sample-to-surface binding and ensure maximal recovery of DNA and RNA molecules . These tubes are used in various applications including forensic analysis, microarray, and next-generation sequencing .
-
Bioelectronic Applications : Hybrid materials that incorporate similar compounds have been developed for use in bioelectronics . These materials combine robust mechanical strength, electrical performance, and biocompatibility . They maintain stable electrochemical performance even under physical stress, making them promising for flexible bioelectronic applications .
-
DNA Recovery : Certain tubes designed for DNA recovery use similar compounds to reduce sample-to-surface binding and ensure maximal recovery of DNA and RNA molecules . These tubes are used in various applications including forensic analysis, microarray, and next-generation sequencing .
将来の方向性
The future directions for research into “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate” and related compounds are likely to involve further exploration of their potential uses in the synthesis of pharmaceuticals and chemical intermediates . Additionally, further study into their physical and chemical properties, as well as their safety and hazards, would be beneficial.
特性
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-13(19)20-12-6-7-14-8-10-15(11-9-14)18-21-16(2,3)17(4,5)22-18/h8-11H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUGALPMXZXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



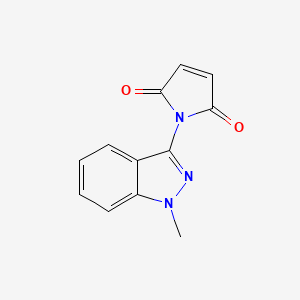
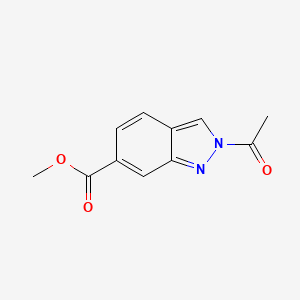
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
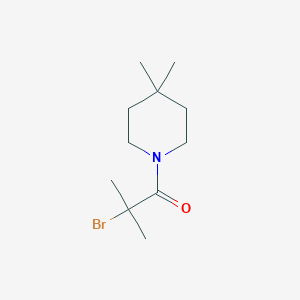

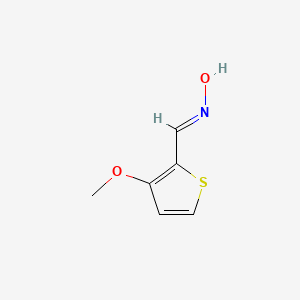
![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)
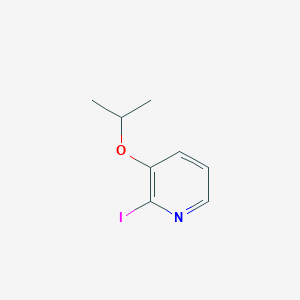
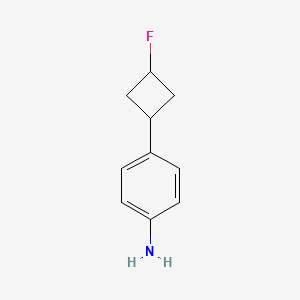
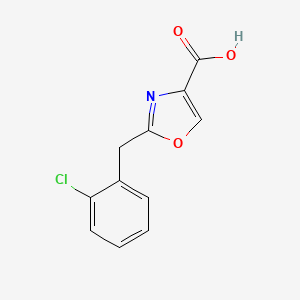

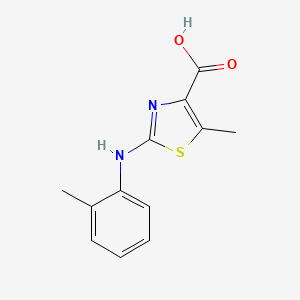
![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)